molecular formula C14H23ClN2O B12751156 3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride CAS No. 88364-14-1

3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride

Cat. No.: B12751156
CAS No.: 88364-14-1
M. Wt: 270.80 g/mol
InChI Key: UXCPPHBFYSNJOW-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring attached to a tetrahydropentalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves multiple steps. One common approach is the reaction of a suitable piperazine derivative with a tetrahydropentalenone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(1-piperazinylmethyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its specific combination of a piperazine ring and a tetrahydropentalenone core

Properties

CAS No.

88364-14-1

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

3-methyl-2-(piperazin-1-ylmethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-10-11-3-2-4-12(11)14(17)13(10)9-16-7-5-15-6-8-16;/h10,13,15H,2-9H2,1H3;1H

InChI Key

UXCPPHBFYSNJOW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=C1CCC2)CN3CCNCC3.Cl

Origin of Product

United States

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